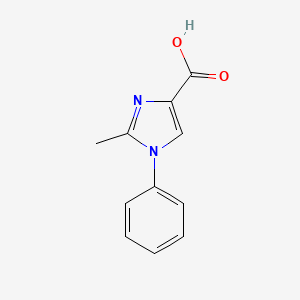
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions often use reducing agents like sodium borohydride (NaBH4) to convert imidazole derivatives into their corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of α-aminoaldehydes, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties .
Comparaison Avec Des Composés Similaires
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxylicacid,2-methyl-: Similar in structure but lacks the phenyl group, which can affect its chemical and biological properties.
1H-Imidazole-4-carboxylicacid,1-phenyl-: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
1H-Imidazole-4-carboxylicacid,2-phenyl-:
The uniqueness of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-methyl-1-phenylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-8-12-10(11(14)15)7-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) |
Clé InChI |
XWIKRVSMKROTFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)

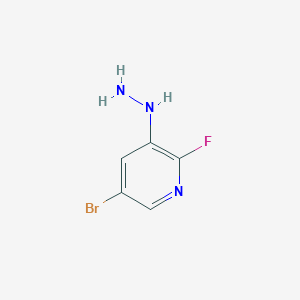

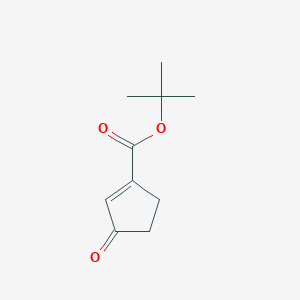
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
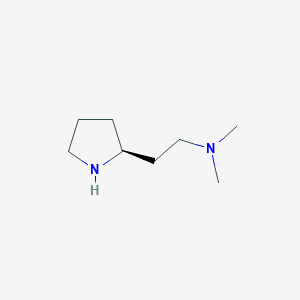
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
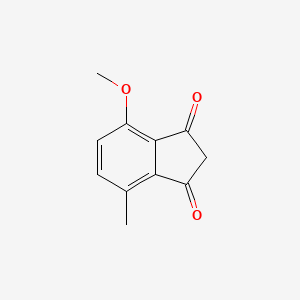
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
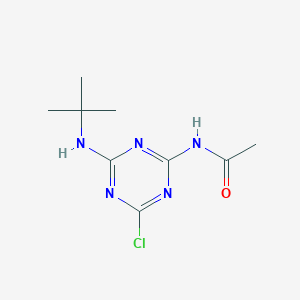
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
